(2-m-tolyl-2H-tetrazol-5-yl)-methanol

Description

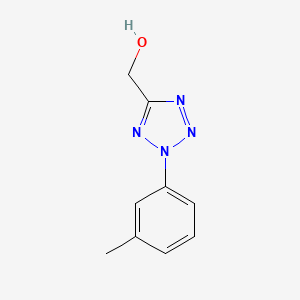

(2-m-Tolyl-2H-tetrazol-5-yl)-methanol is a heterocyclic compound featuring a tetrazole ring substituted at position 2 with a meta-methylphenyl (m-tolyl) group and at position 5 with a hydroxymethyl (-CH$_2$OH) moiety. The m-tolyl group enhances lipophilicity, while the hydroxymethyl group introduces polarity, influencing solubility and pharmacokinetic properties. This compound is of interest in medicinal chemistry, particularly in the design of bioactive molecules targeting enzymes or receptors that recognize tetrazole-based scaffolds .

Properties

Molecular Formula |

C9H10N4O |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

[2-(3-methylphenyl)tetrazol-5-yl]methanol |

InChI |

InChI=1S/C9H10N4O/c1-7-3-2-4-8(5-7)13-11-9(6-14)10-12-13/h2-5,14H,6H2,1H3 |

InChI Key |

BHDKZVAAIWDKNI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)N2N=C(N=N2)CO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of (2-m-tolyl-2H-tetrazol-5-yl)-methanol and related compounds:

Key Observations :

- Aromatic vs. Aliphatic Substituents : The m-tolyl group in the target compound provides moderate lipophilicity compared to the biphenyl system in , which may enhance membrane permeability but reduce aqueous solubility.

- Tetrazole vs.

- Polar Functional Groups: The hydroxymethyl group in the target compound and 2-(2H-tetrazol-5-yl)ethanol improves solubility compared to non-polar derivatives.

ADME Properties

- Target Compound : Moderate molecular weight (~190 Da) suggests favorable absorption. The -CH$_2$OH group may facilitate hydrogen bonding, enhancing solubility but limiting blood-brain barrier penetration.

- Biphenyl Derivative : Higher molecular weight (~252 Da) may reduce oral bioavailability but improve protein-binding affinity.

- 2-(2H-Tetrazol-5-yl)ethanol : Low molecular weight (~114 Da) and polar -OH group likely result in rapid renal clearance.

Antioxidant Activity

Compounds with electron-donating groups (e.g., -OCH$_3$ in ) exhibit stronger radical scavenging in DPPH assays compared to the target compound’s m-tolyl group, which is a weaker electron donor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.